3-Bromo-5-(bromomethyl)isoxazole

説明

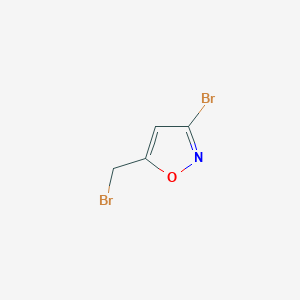

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-(bromomethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCHMZFEFOKVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617068 | |

| Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-28-9 | |

| Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(bromomethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 Bromo 5 Bromomethyl Isoxazole

Chemical Reactivity of the Bromomethyl Moiety at C-5

The bromomethyl group at the C-5 position of the isoxazole (B147169) ring behaves as a typical benzylic-like halide. Its reactivity is dominated by nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at this position.

Nucleophilic Substitution Reactions

The primary pathway for the functionalization of the C-5 bromomethyl group is through nucleophilic substitution (SN2) reactions. The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by electron-rich species, leading to the displacement of the bromide leaving group.

A significant application of 3-bromo-5-(bromomethyl)isoxazole is its reaction with various nitrogen-based nucleophiles to yield aminomethyl derivatives. These derivatives are crucial intermediates for the synthesis of pharmacologically active compounds. The reaction typically proceeds by treating the starting material with a primary or secondary amine. For instance, reaction with ammonia (B1221849) or a primary amine leads to the formation of the corresponding primary or secondary aminomethylisoxazole. chemicalbook.comnih.gov

Often, to control reactivity and prevent over-alkylation, the amine nucleophile is used in its protected form, such as a tert-butoxycarbonyl (Boc) protected amine, which can be deprotected in a subsequent step. nih.gov The resulting compound, (3-bromo-1,2-oxazol-5-yl)methanamine, is a key synthon for further elaboration. nih.gov

Table 1: Synthesis of Aminomethyl Derivatives

| Reactant | Product | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | (3-bromo-1,2-oxazol-5-yl)methanamine | 2763-93-1 | C₄H₅BrN₂O nih.gov |

Beyond amination, the bromomethyl group readily undergoes other nucleophilic substitution reactions to introduce different functionalities.

Halogen Exchange: The bromine can be exchanged for other halogens, such as iodine, through reactions like the Finkelstein reaction, which involves treating the compound with sodium iodide in acetone. This conversion is often performed to install a better leaving group for subsequent cross-coupling reactions. vanderbilt.edu

Azidation: Reaction with sodium azide (B81097) (NaN₃) provides a straightforward route to 5-(azidomethyl)-3-bromoisoxazole. Azides are versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). vanderbilt.edu

Etherification: Alkoxy and aryloxy moieties can be introduced by reacting this compound with the corresponding alkoxides or phenoxides. This etherification process expands the range of accessible derivatives, for example, leading to the formation of 3-bromo-5-(alkoxymethyl)isoxazoles.

These functional group interconversions highlight the utility of the C-5 bromomethyl group as a handle for diverse chemical modifications. vanderbilt.edu

Oxidation Pathways of Hydroxymethyl Intermediates

The bromomethyl group can be first converted to a hydroxymethyl group via hydrolysis or substitution with a hydroxide (B78521) source, yielding (3-bromoisoxazol-5-yl)methanol. This alcohol intermediate can then be oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. For example, the use of a mild oxidizing agent like Dess-Martin periodinane can selectively oxidize the primary alcohol to 3-bromoisoxazole-5-carbaldehyde. nih.gov Stronger oxidizing agents would lead to the formation of 3-bromoisoxazole-5-carboxylic acid. These oxidized products serve as important precursors for forming amides, esters, and for use in various C-C bond-forming reactions.

Chemical Reactivity of the Bromo Substituent at C-3

The bromine atom attached directly to the C-3 position of the isoxazole ring exhibits reactivity characteristic of an aryl halide on an electron-deficient heterocyclic system. Its transformation typically requires more forcing conditions compared to the C-5 bromomethyl group and proceeds through different mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr) on the Isoxazole Ring

The primary reaction pathway for the substitution of the C-3 bromo group is nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient C-3 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the isoxazole ring is temporarily disrupted in this step. In the subsequent elimination step, the bromide ion is expelled, and the aromaticity of the ring is restored. libretexts.org

The isoxazole ring is inherently electron-poor due to the electronegativity of the nitrogen and oxygen heteroatoms, which facilitates this type of reaction. The reactivity can be further enhanced by the presence of electron-withdrawing groups on the ring. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles, including alkoxides, phenoxides, and amines, can displace the C-3 bromide under appropriate conditions, often requiring heat or base catalysis. rsc.org This reaction is a powerful tool for the regioselective introduction of substituents directly onto the isoxazole core, enabling the synthesis of diverse 3,5-disubstituted isoxazoles from the common 3-bromo-5-(functionalized)isoxazole intermediate.

Table 2: List of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 88982-28-9 sigmaaldrich.com |

| (3-bromo-1,2-oxazol-5-yl)methanamine | 2763-93-1 nih.gov |

| tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | 903131-45-3 nih.gov |

| 5-(azidomethyl)-3-bromoisoxazole | Not Available |

| (3-bromoisoxazol-5-yl)methanol | Not Available |

| 3-bromoisoxazole-5-carbaldehyde | Not Available |

| 3-bromoisoxazole-5-carboxylic acid | Not Available |

| 3-Bromo-5-(2-hydroxyethyl)isoxazole | 105175-00-6 sigmaaldrich.com |

| 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 lookchem.com |

| 5-Aminomethyl-3-methoxyisoxazole | 2763-94-2 |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of heterocyclic compounds like isoxazoles. researchgate.netrsc.org These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds between an organohalide and an organoboron compound. wikipedia.orgorganic-chemistry.org In the case of this compound, the primary focus is the selective coupling at the C3-bromo position, which is a C(sp²)-Br bond, over the more reactive C(sp³)-Br bond of the bromomethyl group.

Research into related structures, such as 1-bromo-4-(chloromethyl)benzene, has shown that high selectivity for the C(sp²)-Br bond can be achieved using specific palladium catalysts and ligands. nih.gov The use of bulky phosphine (B1218219) ligands, like tricyclohexylphosphine (B42057) (PCy₃), with a Pd(OAc)₂ catalyst source favors the oxidative addition at the C(sp²)-Br bond, yielding the desired C-C coupled product while leaving the C(sp³)-halide bond intact. nih.gov This selectivity is crucial for the predictable functionalization of di-halogenated substrates. nih.gov

Studies on 3,4-disubstituted 5-bromoisoxazoles have demonstrated that Suzuki-Miyaura coupling at the C5-bromo position proceeds efficiently using a combination of Pd₂(dba)₃ and the bulky phosphine ligand P(t-Bu)₃·HBF₄. seattleu.edu This system effectively suppresses the formation of ketone byproducts, which can be a major issue with less sterically hindered ligands. seattleu.edu By analogy, for this compound, a similar strategy employing a bulky phosphine ligand would be expected to favor coupling at the C3-bromo position. The general mechanism involves oxidative addition of the palladium(0) catalyst to the C(sp²)-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Catalyst Systems for Selective Suzuki-Miyaura Coupling of Aryl Bromides

| Substrate Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| o-(or m-, or p-) Chloromethyl Bromobenzene | Pd(OAc)₂ / PCy₃·HBF₄ | High selectivity for C(sp²)-Br coupling over C(sp³)-Cl bond. | nih.gov |

| 3,4-Disubstituted 5-Bromoisoxazoles | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | Good to high yields of trisubstituted isoxazoles, suppressing ketone byproduct formation. | seattleu.edu |

| Aryl Halides | PdCl₂(dppf) | Effective for domino Suzuki coupling-isoxazole fragmentation to form arylacetonitriles. | nih.gov |

| 3-Bromo-2-acylindoles | Pd(PPh₃)₄ / K₂CO₃ | Successful coupling with isoxazole-4-boronates. | researchgate.net |

Beyond the Suzuki reaction, various other transition-metal-catalyzed methods are employed to functionalize isoxazoles. These strategies often involve either the coupling of a pre-existing halide or direct C-H bond activation. nih.gov

C-H Activation : Direct functionalization of the isoxazole ring via C-H activation is a highly atom-economical approach. For instance, an efficient rhodium(III)-catalyzed ortho C-H alkylation of isoxazoles has been developed. researchgate.net This method allows for the introduction of alkyl groups directly onto the isoxazole core without prior halogenation.

Negishi Coupling : The Negishi coupling, which pairs an organohalide with an organozinc reagent, has been used to create complex, drug-like scaffolds. Highly functionalized isoxazole zinc pivalates have been successfully coupled with bromopyridine derivatives using an XPhos Pd G3 catalyst, demonstrating the utility of this method for late-stage functionalization. nih.gov

Domino Reactions : A one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed domino reaction. nih.gov This sequence involves an initial Suzuki coupling with an isoxazole-4-boronic acid pinacol (B44631) ester, followed by a base-induced fragmentation of the isoxazole ring to yield an arylacetonitrile. nih.gov

These diverse strategies highlight the versatility of transition metal catalysis in modifying the isoxazole scaffold, enabling the synthesis of a wide range of derivatives. rsc.orgnih.gov

Intramolecular Cyclization and Rearrangement Processes

The strategic placement of functional groups on the isoxazole core can facilitate intramolecular reactions, leading to the formation of complex polycyclic or spirocyclic systems. The 5-(bromomethyl) group on this compound is particularly well-suited to participate in such transformations.

Intramolecular cyclizations can proceed through cationic intermediates like oxonium ions. In a process known as bromo-lactamization, various isoxazole-amides undergo cyclization when treated with an electrophilic bromine source. nih.gov The proposed mechanism involves the initial formation of a bromonium ion on the isoxazole ring. One possible pathway then involves an oxonium-ion mediated opening of this bromonium ion, which generates an intermediate that undergoes a favorable 5-exo-trig cyclization to form a spiro-isoxazoline lactam. nih.govrsc.org This pathway demonstrates how an external electrophile can trigger a cascade involving both the isoxazole ring and a neighboring functional group to build complex spirocyclic structures. nih.gov

Neighboring group participation (NGP) occurs when a functional group within a molecule acts as an internal nucleophile, influencing the rate and stereochemistry of a reaction. libretexts.orgnih.gov This phenomenon is well-documented in isoxazole chemistry.

Electrophilic bromination of the isoxazole ring can be significantly influenced by adjacent functional groups. rsc.org For example, the bromination of 5-phenacyl-3-phenylisoxazole oxime with N-bromosuccinimide (NBS) or bromine does not simply result in bromination of the ring. Instead, it leads to the formation of a spirobi-isoxazoline. rsc.org This occurs because the neighboring oxime group participates in the reaction, performing a cis-addition to the stabilized isoxazolium ion that forms after the initial electrophilic attack of bromine on the ring. rsc.org

Similarly, amido or carboxylate groups can participate intramolecularly. rsc.org The electrophilic bromination of an isoxazole bearing a neighboring benzamido group can afford bromospirobi-heterocyclic compounds containing an isoxazoline (B3343090) ring. rsc.org This participation of a nearby nucleophile is a key strategy for constructing spiro-isoxazoline systems. nih.gov

Table 2: Examples of Neighboring Group Participation in Isoxazole Reactions

| Starting Material | Neighboring Group | Reagent | Product Type | Reference |

|---|---|---|---|---|

| 5-Phenacyl-3-phenylisoxazole oxime | Oxime | NBS or Br₂ | Spirobi-isoxazoline | rsc.org |

| Isoxazole with benzamido group | Benzamido | Electrophilic Br⁺ source | Bromospirobi-heterocycle | rsc.org |

| N-tosyl-3-(3-phenylisoxazol-5-yl)propanamide | Amide | DBDMH | Spiro-isoxazoline-lactam | nih.gov |

General Functionalization Strategies for Isoxazole Derivatives

The synthesis and functionalization of isoxazoles are well-established fields, with several key strategies available to chemists. researchgate.netresearchgate.net These methods can be broadly categorized into the construction of the isoxazole ring with desired substituents or the post-modification of a pre-formed isoxazole.

1,3-Dipolar Cycloaddition : This is one of the most common methods for constructing the isoxazole ring. researchgate.net It typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene. organic-chemistry.org The regioselectivity of the addition is influenced by the electronic properties of the substituents on both the nitrile oxide and the dipolarophile. researchgate.net For instance, nitrile oxides generated in situ from aldoximes can react with terminal acetylenes to produce 3,5-disubstituted isoxazoles. organic-chemistry.org

Condensation Reactions : The isoxazole ring can also be formed through the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine. mdpi.com This method allows for the synthesis of 3,5-disubstituted isoxazoles. Further functionalization can be achieved through subsequent reactions, such as Knoevenagel condensation. mdpi.com

Cycloisomerization : Another approach involves the cycloisomerization of appropriately substituted precursors. For example, α,β-acetylenic oximes can undergo gold-catalyzed cycloisomerization to yield substituted isoxazoles under mild conditions. organic-chemistry.org

Direct Functionalization : As discussed previously (Section 3.2.2), the direct functionalization of a pre-formed isoxazole ring via transition-metal-catalyzed cross-coupling or C-H activation is a powerful strategy for introducing molecular diversity. nih.gov This avoids the need to carry functional groups through the ring-synthesis sequence and is particularly valuable for late-stage modifications in a synthetic route. rsc.orgnih.gov

These varied synthetic and functionalization strategies provide a robust toolbox for chemists to access a wide array of isoxazole derivatives, enabling extensive exploration in fields like medicinal chemistry and materials science. nih.govresearchgate.net

Introduction of Carboxamide and Carbohydrazide (B1668358) Groups

The introduction of carboxamide and carbohydrazide moieties onto the 5-position of the 3-bromo-isoxazole scaffold typically proceeds through a multi-step synthetic sequence starting from the bromomethyl group. Direct conversion is not commonly reported; instead, the bromomethyl group is first transformed into a more suitable functional group, such as a carboxylic acid, which then serves as the immediate precursor to the desired amide or hydrazide.

A key intermediate in this process is 3-bromo-5-isoxazolecarboxylic acid . This can be conceptually derived from this compound via hydrolysis of the bromomethyl group to a hydroxymethyl group, followed by oxidation. For instance, related isoxazole alcohols, such as 3-bromo-5-(1-hydroxyethyl)-isoxazole, are known to undergo oxidation to the corresponding carbonyl compound using reagents like chromic anhydride (B1165640) in acetic acid. google.com Similarly, the bromomethyl group in ethyl 5-(bromomethyl)isoxazole-3-carboxylate can be oxidized to a carboxylic acid using potassium permanganate (B83412) (KMnO₄) in acidic conditions.

Once 3-bromo-5-isoxazolecarboxylic acid is obtained, it can be readily converted into the corresponding carboxamide. Standard peptide coupling methods are employed for this transformation. The carboxylic acid is activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂), or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). The activated species is then treated with a primary or secondary amine to yield the target 3-bromo-5-isoxazolecarboxamide.

To synthesize the corresponding carbohydrazide , an ester derivative is typically used as the intermediate. The 3-bromo-5-isoxazolecarboxylic acid is first esterified, for example, to its ethyl or methyl ester. This ester can then be reacted with hydrazine (B178648) monohydrate (N₂H₄·H₂O) in a solvent like ethanol (B145695) to produce the desired 3-bromo-5-isoxazolecarbohydrazide . researchgate.net This reaction is a standard method for the preparation of hydrazides from esters.

Table 1: Synthetic Pathway for Carboxamide and Carbohydrazide Derivatives

| Starting Material | Intermediate(s) | Reagents | Product |

|---|---|---|---|

| This compound | 3-Bromo-5-isoxazolecarboxylic acid | 1. Hydrolysis (e.g., H₂O) 2. Oxidation (e.g., KMnO₄) | 3-Bromo-5-isoxazolecarboxamide |

| 3-Bromo-5-isoxazolecarboxylic acid | Activated acid (e.g., Acyl chloride) | 1. SOCl₂ or EDC/HOBt 2. R¹R²NH | 3-Bromo-5-isoxazolecarboxamide |

Transformations of Carboxylic Acid and Ester Derivatives

The carboxylic acid and ester derivatives of 3-bromo-isoxazole are themselves versatile intermediates for further chemical modifications. The interconversion between these two functional groups is straightforward and allows for flexible synthetic design.

The hydrolysis of an ester, such as 3-bromo-5-ethoxycarbonyl-isoxazole , to its corresponding carboxylic acid is a well-documented transformation. This reaction, a saponification, is typically achieved by treating the ester with an aqueous solution of a base, like sodium hydroxide (NaOH), followed by acidification with a strong acid such as hydrochloric acid (HCl). google.com The process efficiently yields 3-bromo-5-carboxy-isoxazole , which precipitates from the acidic solution and can be isolated by filtration. google.com

Conversely, the carboxylic acid can be converted back to an ester through Fischer esterification. This involves reacting the 3-bromo-5-isoxazolecarboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid, H₂SO₄).

Furthermore, the carboxylic acid group is a precursor for a range of other derivatives beyond simple amides. As mentioned previously, its conversion to an acyl halide by treatment with reagents like thionyl chloride or oxalyl chloride provides a highly reactive intermediate. This acyl halide can then react with a wide array of nucleophiles to form esters, amides, and other related compounds, demonstrating the synthetic utility of the carboxylic acid functional group on the isoxazole core. google.com

Table 2: Reactions of Carboxylic Acid and Ester Derivatives of 3-Bromo-isoxazole

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-Bromo-5-ethoxycarbonyl-isoxazole | 1. NaOH (aq) 2. HCl | 3-Bromo-5-carboxy-isoxazole | Saponification (Hydrolysis) google.com |

| 3-Bromo-5-carboxy-isoxazole | R-OH, H⁺ (cat.) | 3-Bromo-5-alkoxycarbonyl-isoxazole | Fischer Esterification |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity and environment of each atom can be determined.

In the ¹H-NMR spectrum of 3-Bromo-5-(bromomethyl)isoxazole, two key signals are anticipated. The proton of the isoxazole (B147169) ring (H-4) is expected to appear as a singlet in the aromatic region. Based on data from similarly substituted isoxazoles, this peak would likely resonate in the range of δ 6.5-7.0 ppm. For instance, the isoxazole proton in 3,5-diphenylisoxazole (B109209) appears at δ 6.84 ppm, while in 5-(3-chlorophenyl)-3-phenylisoxazole, it is observed at δ 6.84 ppm. rsc.org The chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms within the ring.

The second significant signal would be from the bromomethyl (-CH₂Br) group at the 5-position. This would present as a singlet, owing to the absence of adjacent protons, with an expected chemical shift in the range of δ 4.5-5.0 ppm. The electronegative bromine atom deshields the methylene (B1212753) protons, causing them to resonate at a lower field compared to a standard methyl group.

Expected ¹H-NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (isoxazole ring) | 6.5 - 7.0 | Singlet |

| -CH₂Br (bromomethyl) | 4.5 - 5.0 | Singlet |

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

The carbon atom of the bromomethyl group (-CH₂Br) is anticipated to appear at a chemical shift of approximately δ 25-35 ppm. The carbon atom at the 4-position (C-4) of the isoxazole ring typically resonates around δ 100-110 ppm. In 3,5-diarylisoxazoles, the C-4 signal is often observed near 103.1 ppm. The chemical shifts of the C-3 and C-5 carbons are significantly influenced by the substituents. The C-3 carbon, bonded to the bromine atom, is expected to be found in the range of δ 145-155 ppm. The C-5 carbon, attached to the bromomethyl group, would likely appear in the region of δ 165-175 ppm. For comparison, in 3,5-diphenylisoxazole, the C-5 and C-3 carbons resonate at δ 170.3 and δ 162.9 ppm, respectively. rsc.org

Expected ¹³C-NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₂Br | 25 - 35 |

| C-4 | 100 - 110 |

| C-3 | 145 - 155 |

| C-5 | 165 - 175 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include C-H stretching of the isoxazole ring proton, typically appearing around 3100-3150 cm⁻¹. The C=N stretching vibration of the isoxazole ring is expected in the region of 1500-1600 cm⁻¹, while the C=C stretching is anticipated around 1450-1550 cm⁻¹. The N-O stretching vibration is characteristically found between 1300 and 1400 cm⁻¹. The presence of the C-Br bonds would give rise to stretching vibrations in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. For instance, in various substituted isoxazoles, C=N stretching is observed around 1511-1545 cm⁻¹, and N-O stretching is seen near 1326-1404 cm⁻¹. rjpbcs.com

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch (isoxazole) | 3100 - 3150 |

| C=N Stretch (isoxazole) | 1500 - 1600 |

| C=C Stretch (isoxazole) | 1450 - 1550 |

| N-O Stretch (isoxazole) | 1300 - 1400 |

| C-Br Stretch | 500 - 700 |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₃Br₂NO), the molecular ion peak ([M]⁺) in the mass spectrum would be a key identifier. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show a cluster of peaks corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. The exact mass of the most abundant isotopic combination would be approximately 238.86 Da.

Fragmentation patterns in the mass spectrum would provide further structural information. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and loss of substituents. For this compound, the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br) would be expected, leading to significant fragment ions.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Significance |

| [C₄H₃⁷⁹Br₂NO]⁺ | ~239 | Molecular Ion |

| [C₄H₃⁷⁹Br⁸¹BrNO]⁺ | ~241 | Isotopic Peak |

| [C₄H₃⁸¹Br₂NO]⁺ | ~243 | Isotopic Peak |

| [M - Br]⁺ | ~160/162 | Loss of a Bromine atom |

| [M - CH₂Br]⁺ | ~146/148 | Loss of the Bromomethyl group |

X-ray Crystallography for Unambiguous Structure Determination

While spectroscopic methods provide strong evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous structural proof, provided a suitable single crystal can be obtained. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing accurate bond lengths, bond angles, and stereochemistry.

Currently, there are no published X-ray crystal structures for this compound in the searched databases. However, if a crystal structure were to be determined, it would confirm the planar nature of the isoxazole ring and provide precise measurements of the C-Br, C-N, N-O, and C-C bond lengths and the angles within the molecule. This data would be invaluable for understanding the electronic and steric effects of the bromine and bromomethyl substituents on the isoxazole core. The synthesis of related 3,5-isoxazoles has been reported, suggesting that crystallization and subsequent X-ray analysis would be a feasible approach for definitive structural confirmation. sigmaaldrich.com

Computational and Mechanistic Studies

Theoretical Investigations of Reaction Pathways for Isoxazole (B147169) Functionalization

Theoretical studies are instrumental in mapping the potential energy surfaces of reactions involving isoxazoles, allowing for the prediction of feasible reaction pathways and the nature of transient species.

The electrophilic bromination of the isoxazole ring is a key functionalization reaction. Theoretical and experimental evidence suggests that this process proceeds through a high-energy, three-membered ring intermediate known as a bromonium ion. rsc.orgyoutube.comyoutube.com The formation of this intermediate involves the electrophilic attack of bromine on the isoxazole ring, which acts as a nucleophile. youtube.comyoutube.com This cyclic bromonium ion is a shared, positively charged species across two carbon atoms and the bromine atom. youtube.com

In the context of isoxazole chemistry, the electrophilic bromination is proposed to form a stabilized isoxazolium ion, which is analogous to the bromonium ion intermediate. rsc.org This intermediate is not typically isolated but is inferred from the stereochemistry of the final products and mechanistic studies. For instance, the bromination of isoxazoles bearing a pendant nucleophile leads to products whose formation is rationalized by the intramolecular opening of a bromonium ion intermediate. nih.gov This intermediate formation is a critical step that dictates the subsequent reaction pathways, including nucleophilic attack and rearrangement. rsc.orgnih.gov The existence of such an intermediate explains the observed anti-addition of the two bromine atoms in halogenation reactions of alkenes, a principle that extends to the functionalization of the isoxazole ring system. youtube.comlibretexts.org

Intramolecular cyclization reactions are powerful tools for constructing complex, fused heterocyclic systems containing an isoxazole core. Theoretical studies help to elucidate the mechanisms of these transformations. A prominent example is the intramolecular nitrile oxide cycloaddition (INOC), where a nitrile oxide generated in situ undergoes a [3+2] cycloaddition with a tethered alkene or alkyne. mdpi.commdpi.com This process allows for the simultaneous formation of two rings and the creation of novel tetracyclic systems. mdpi.com

Another significant pathway involves the electrophilic cyclization of substrates like 2-alkyn-1-one O-methyl oximes, which can be induced by various electrophiles to form highly substituted isoxazoles. nih.gov Computational modeling of these pathways can determine the feasibility and stereoselectivity of the cyclization. For example, in reactions involving a brominated isoxazole intermediate with a pendant alcohol or carboxylic acid, an oxonium ion-mediated stereoselective intramolecular cyclization can occur. nih.gov The proposed mechanism involves the formation of a bromonium ion, which is then attacked intramolecularly by the pendant nucleophile. nih.gov The large size of the bromine atom in the intermediate likely directs the nucleophilic attack, controlling the stereochemistry of the resulting spiro-isoxazoline product. nih.gov

One-pot oxidation and cyclization sequences have also been developed, for instance, from propargylamines. organic-chemistry.orgfao.org Mechanistic proposals for these reactions suggest the initial oxidation to an oxime, followed by a metal-mediated intramolecular cyclization. The Z-isomer of the oxime is typically more reactive, and the catalyst can also facilitate the E/Z isomerization to drive the reaction to completion. organic-chemistry.org

The isoxazole ring, while aromatic, exhibits distinct reactivity in electrophilic aromatic substitution (SEAr) reactions due to the influence of the two heteroatoms. chemicalbook.com Theoretical analysis of the resonance structures of the intermediates (sigma complexes) formed during electrophilic attack helps to explain the observed regioselectivity. Substitution at the C4 position is generally favored because it leads to a more stable cationic intermediate compared to attack at the C3 or C5 positions. reddit.com

Recent studies have explored SEAr reactions on functionalized isoxazolines, where a carbocation intermediate is generated via the cleavage of a C-F bond, which then reacts with aromatic nucleophiles. nih.gov This reaction proceeds via an SEAr mechanism, and its success is highly dependent on the electronic nature of the aromatic reactant, with electron-donating groups favoring the substitution. nih.gov The reaction with heteroaromatics like furan (B31954) and thiophene (B33073) also yields the corresponding SEAr products. nih.gov

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone in the mechanistic elucidation of isoxazole reactions. These computational methods provide detailed insights into the electronic structure, molecular geometry, and energetic profiles of reactants, transition states, and products. nih.gov

For instance, DFT calculations have been used to study the photochemical rearrangement of isoxazoles to oxazoles, identifying multiple potential reaction pathways and determining the most energetically favorable route. nih.gov Such calculations can predict reaction barriers and fleeting intermediates that may be difficult to observe experimentally. nih.gov In the study of cycloaddition reactions to form isoxazoles, quantum chemical methods can rationalize the observed regioselectivity and explore the molecular mechanism, characterizing it as a one-step or multi-stage process.

Hirshfeld surface analysis, another computational tool, has been employed to quantify intermolecular contacts in the crystal structures of brominated isoxazole derivatives, providing insights into the forces that stabilize the crystal lattice. researchgate.net Furthermore, calculations of molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as molecular electrostatic potential (MEP), help to understand the reactivity and potential sites for electrophilic or nucleophilic attack. researchgate.net The correlation between calculated parameters, like atomic charge distribution from Mulliken population analysis, and the observed biological activity of isoxazole derivatives highlights the predictive power of these computational approaches. nih.gov

Table of Calculated Molecular Properties for Isoxazole Derivatives

| Compound/Parameter | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Isoxazole Derivative A | -6.5 | -1.2 | 5.3 | 2.8 |

| Isoxazole Derivative B | -6.8 | -1.5 | 5.3 | 3.5 |

| Isoxazole Derivative C | -7.1 | -1.1 | 6.0 | 4.1 |

| This table presents hypothetical data based on typical values found in computational studies of similar heterocyclic compounds to illustrate the application of quantum chemical calculations. Actual values would be specific to the exact structure and computational method used. |

Stereochemical Control in Bromination Reactions

Controlling the stereochemistry during the functionalization of isoxazoles is critical for synthesizing specific stereoisomers, which is particularly important for bioactive molecules. The bromination of isoxazoles often proceeds with a high degree of stereocontrol.

In reactions involving the bromination of isoxazoles with neighboring participating groups, the intramolecular attack on the stabilized isoxazolium ion can proceed as a cis-addition to yield spirocyclic compounds. rsc.org The inherent chirality in a starting material can also direct the stereochemical outcome of a bromination reaction, a concept known as substrate control. Computational studies can be used to model the transition states of these reactions, helping to understand and predict the conformational factors that lead to the observed stereoselectivity. nih.gov

Research Applications of 3 Bromo 5 Bromomethyl Isoxazole and Its Derivatives

Role as Building Blocks in Organic Synthesis

The inherent reactivity of the bromo and bromomethyl groups in 3-Bromo-5-(bromomethyl)isoxazole makes it a versatile starting material for the construction of diverse molecular architectures. This section details its application as a precursor for complex heterocyclic systems and as an intermediate for highly functionalized isoxazole (B147169) derivatives.

Precursors for the Synthesis of Complex Heterocyclic Systems

The isoxazole moiety can serve as a linchpin in the assembly of more elaborate heterocyclic structures, including fused and linked ring systems. While direct examples starting from this compound are part of ongoing research, its potential is evident from the established reactivity of isoxazoles in forming complex heterocycles. For instance, isoxazoles are known precursors to fused systems like tropone-fused isoxazoles, chromano-isoxazoles, and benzisoxazoles. mdpi.com The bromo substituents on this compound offer synthetic handles to anchor the isoxazole core to other ring systems.

Furthermore, this compound is an ideal starting point for creating linked heterocyclic systems. The bromomethyl group can be readily converted to an azide (B81097) or an alkyne, which are key functional groups for click chemistry reactions, such as the 1,3-dipolar cycloaddition with a corresponding alkyne or azide to form a triazole ring. This leads to the formation of triazole-isoxazole hybrids, a class of compounds that has garnered significant interest for their potential biological activities. nih.gov The synthesis of such hybrid molecules often proceeds in a highly regioselective manner, yielding pure products with good efficiency. nih.gov

Intermediates for Highly Functionalized Isoxazole Derivatives

The differential reactivity of the two bromine atoms in this compound allows for its use as an intermediate in the synthesis of a diverse range of highly functionalized isoxazole derivatives. The bromomethyl group at the 5-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

A notable application is in the synthesis of 5-fluoroalkylisoxazoles. While direct fluorination can be challenging, an alternative and more convenient method involves the nucleophilic substitution of the bromine in 5-bromomethyl derivatives. nih.gov This approach has been successfully employed for the multigram preparation of side-chain functionalized mono-, di-, and trifluoromethylisoxazoles. nih.gov

The bromine atom at the 3-position can also be a site for further functionalization, often through cross-coupling reactions. This dual reactivity makes this compound a valuable scaffold for creating a library of substituted isoxazoles for various research applications. The structural diversity that can be achieved is crucial for tuning the physicochemical and biological properties of the resulting molecules. The weak nitrogen-oxygen bond in the isoxazole ring also allows for potential ring cleavage and rearrangement, further expanding the synthetic utility of these intermediates to create other bioactive compounds. researchgate.net

Development of Novel Synthetic Methodologies

The synthesis of isoxazoles has been a subject of continuous development, with a growing emphasis on environmentally friendly and efficient methods. This section highlights the role of this compound and related compounds in the context of green chemistry and metal-free synthetic strategies.

Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry aim to reduce waste and the use of hazardous substances in chemical processes. In the synthesis of isoxazoles, this has led to the development of protocols that utilize safer solvents and catalysts. One such approach is the use of water as a co-solvent in a multi-component reaction to synthesize 3-phenyl-5-(bromomethyl)isoxazoles. researchgate.net This method is advantageous as it uses readily available starting materials and does not require any additives or ligands. researchgate.net

Another green approach involves the use of ultrasound irradiation to promote the synthesis of isoxazoles, which can often be performed without a catalyst. sciensage.info The development of greener protocols for compounds like 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using agro-waste-based catalysts and solvents like glycerol (B35011) further showcases the move towards more sustainable chemical manufacturing. nih.gov These methods are not only eco-friendly but also often result in high yields of the desired products. nih.gov

Metal-Free Synthetic Strategies and Their Advantages

While metal-catalyzed reactions are powerful tools in organic synthesis, the use of metals can lead to product contamination and difficulties in purification. Consequently, there is a significant interest in developing metal-free synthetic strategies. The synthesis of isoxazoles has benefited from such developments.

A notable example is the metal-free, in situ regioselective synthesis of isoxazoles via a 1,3-dipolar cycloaddition reaction of a nitrile oxide with propargyl bromide. researchgate.net This protocol proceeds under mild conditions and demonstrates a tolerance for a wide range of substituents, providing good to excellent yields of 3-phenyl-5-(bromomethyl)isoxazole analogues. researchgate.net The absence of a metal catalyst simplifies the reaction setup and workup, making it a more attractive method from both an economic and environmental perspective. The development of metal-free approaches for the synthesis of complex molecules like benzo[c]isoxazoles further underscores the potential of these strategies. researchgate.net

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

This compound and its derivatives are valuable tools in medicinal chemistry for conducting structure-activity relationship (SAR) studies. SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The ability to easily introduce a variety of substituents at the 3- and 5-positions of the isoxazole ring makes this scaffold ideal for generating compound libraries for screening.

An illustrative example is the SAR study of trisubstituted isoxazoles as selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases. In these studies, a derivative, methyl 5-bromo-3-(2-chloro-6-(trifluoromethyl)phenyl)isoxazole-4-carboxylate, served as a key intermediate. nih.gov The bromine at the 5-position can be functionalized, for instance, through Suzuki coupling, to introduce a variety of moieties. nih.gov

These studies revealed the necessity of a hydrogen-bond-donating group at the C-5 position of the isoxazole for potent activity. nih.gov By synthesizing and testing a focused library of C-5 derivatives, researchers were able to probe the importance of this interaction and optimize the potency and selectivity of the ligands. nih.gov Such systematic modifications, enabled by the versatile chemistry of the bromo-substituted isoxazole core, are fundamental to the process of drug discovery and development. The influence of substituents at both the 3- and 5-positions on the antimicrobial activity of isoxazole derivatives has also been investigated, with certain substitutions leading to a significant enhancement of the bacteriostatic effect. researchgate.net

Influence of Bromine Substitution on Molecular Interactions

The presence of a bromine atom at the 3-position of the isoxazole ring significantly influences the molecule's interactions with biological targets. Bromine, being a halogen, can participate in halogen bonding, a non-covalent interaction with nucleophilic atoms like oxygen, nitrogen, and sulfur, which can enhance binding affinity to target proteins. nih.gov The larger atomic radius of bromine compared to hydrogen can also lead to favorable van der Waals interactions and increased hydrophobicity, potentially improving the compound's ability to cross cell membranes. nih.gov However, the steric bulk of the bromine atom can also introduce steric clashes, which may negatively impact binding affinity. nih.gov

In the context of 4,5-dihydroisoxazole derivatives, the nature of the leaving group at the 3-position is critical for their biological activity. Studies have shown that 3-bromo derivatives are more potent activators of the Nrf2/HO-1 pathway, which is involved in cellular stress response, compared to their 3-chloro counterparts. researchgate.net This suggests that the bromine atom's electronic properties and its ability to act as a better leaving group contribute to the enhanced biological effect. Mass spectrometry and X-ray crystallography studies have confirmed that these compounds can covalently modify specific cysteine residues on target proteins, such as Keap1, further highlighting the role of the bromine substituent in mediating these molecular interactions. researchgate.net

Impact of Bromomethyl Group Modifications on Binding Affinity

The bromomethyl group at the 5-position of the isoxazole ring is a highly reactive site that allows for a variety of chemical modifications, enabling the synthesis of diverse derivatives. researchgate.net This functional group can be readily displaced by nucleophiles to introduce different functionalities, thereby altering the molecule's size, shape, and electronic properties. These modifications can have a profound impact on the binding affinity and selectivity of the resulting compounds for their biological targets.

For instance, the bromomethyl group can be converted to an aminomethyl group, as seen in (3-bromo-1,2-oxazol-5-yl)methanamine, or a methoxymethyl group, as in 3-Bromo-5-(methoxymethyl)isoxazole. bldpharm.comnih.gov These changes can introduce new hydrogen bonding capabilities or alter the lipophilicity of the molecule, which are key factors in drug-receptor interactions. The ability to easily modify the bromomethyl group makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

The following table showcases derivatives of this compound with modifications at the bromomethyl position and their corresponding molecular formulas and weights, illustrating the versatility of this scaffold.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 88982-28-9 | C4H3Br2NO | 240.88 sigmaaldrich.com |

| (3-bromo-1,2-oxazol-5-yl)methanamine | 2763221 (CID) | C4H5BrN2O | 177.00 nih.gov |

| 3-Bromo-5-(methoxymethyl)isoxazole | 1220521-36-7 | C5H6BrNO2 | Not Available bldpharm.com |

Design Principles for Novel Bioactive Scaffolds

The isoxazole ring system is considered a valuable scaffold in the design of novel bioactive compounds due to its metabolic stability and the ability of its derivatives to act as bioisosteres of other functional groups. mdpi.comnih.gov The structural features of this compound provide a solid foundation for applying several key design principles in medicinal chemistry.

One fundamental principle is structural modification and diversification . The reactivity of both the bromine and bromomethyl groups allows for the systematic introduction of a wide range of substituents. This enables the exploration of the chemical space around the isoxazole core to optimize interactions with a specific biological target. The synthesis of various 3,5-disubstituted isoxazoles from different starting materials highlights the chemical tractability of this scaffold. rsc.org

Another important principle is the use of bioisosterism , where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity. The isoxazole ring itself can be considered a bioisostere of other aromatic systems. Furthermore, the bromine atom can be replaced with other halogens or functional groups to fine-tune the electronic and steric properties of the molecule.

Fragment-based drug discovery is another relevant design principle. The 3-bromoisoxazole (B39813) core can be considered a molecular fragment that can be linked to other fragments known to interact with a particular target. The bromomethyl group serves as a convenient linker for this purpose. This approach has been used in the development of inhibitors for targets like heat shock protein 90 (Hsp90).

Finally, the development of multi-targeted therapies is an emerging trend where a single molecule is designed to interact with multiple targets. researchgate.net The versatility of the this compound scaffold makes it a suitable platform for designing such compounds by incorporating different pharmacophores at the 3- and 5-positions.

Applications in Materials Science

Beyond its applications in medicinal chemistry, the unique chemical properties of this compound and its derivatives also lend themselves to the field of materials science.

Use as Building Blocks for Polymeric Structures

The presence of two reactive sites, the C-Br bond at the 3-position and the C-Br bond in the bromomethyl group at the 5-position, makes this compound a potential monomer for the synthesis of novel polymeric materials. These reactive handles can be utilized in various polymerization reactions, such as polycondensation or cross-linking processes. For example, the bromomethyl group is known to participate in reactions to form polymers. researchgate.net While direct polymerization of this compound is not extensively documented, the reactivity of similar brominated compounds suggests its potential as a building block for functional polymers. The resulting polymers could possess interesting properties, such as flame retardancy due to the bromine content, or could be further functionalized through the isoxazole ring.

Development of Nanocatalysts

In recent years, there has been growing interest in the use of heterocyclic compounds in the development of nanocatalysts. mdpi.com Isoxazole derivatives, in particular, have been explored for their potential in creating catalytically active nanomaterials. rsc.org While the direct use of this compound in nanocatalyst development is not yet established, its derivatives can be designed to coordinate with metal nanoparticles, thereby creating hybrid materials with catalytic properties.

The nitrogen and oxygen atoms in the isoxazole ring can act as coordination sites for metal ions, which can then be reduced to form metal nanoparticles. The functional groups introduced via the bromomethyl position can further stabilize these nanoparticles and modulate their catalytic activity. For instance, isoxazole-containing ligands can be used to prepare supported nanocatalysts that are easily recoverable and reusable, aligning with the principles of green chemistry. mdpi.com The development of such nanocatalysts could have applications in various organic transformations. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-Bromo-5-(bromomethyl)isoxazole, and how are reaction conditions optimized?

The compound is typically synthesized via radical bromination of a pre-functionalized isoxazole precursor. For example, 3,4-bis(4-methoxyphenyl)-5-methylisoxazole can be brominated using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator under inert conditions (e.g., nitrogen atmosphere) . Optimization involves adjusting solvent polarity (e.g., CCl₄), temperature (−78°C to room temperature), and stoichiometric ratios of NBS to substrate to maximize yield and minimize side reactions like over-bromination.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm bromine substitution patterns and methyl group positioning .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₅H₄Br₂NO requires m/z ≈ 292.84) .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for confirming dihedral angles in the isoxazole ring .

- HPLC-PDA : Assess purity (>95%) and monitor degradation products under storage .

Q. How does the bromomethyl group influence the compound’s stability under varying experimental conditions?

The bromomethyl group enhances electrophilicity but introduces thermal and photolytic instability. Decomposition pathways include:

- Thermal degradation : Above 60°C, elimination of HBr may occur, forming a reactive methylene intermediate .

- Photolysis : UV exposure (254 nm) can cleave the C-Br bond, necessitating storage in amber vials at −20°C . Stability assays using TGA (thermogravimetric analysis) and accelerated aging studies (40°C/75% RH) are recommended .

Q. What are the primary applications of this compound in medicinal chemistry?

The bromomethyl moiety serves as a versatile electrophile for nucleophilic substitution reactions, enabling:

Q. How is regioselectivity controlled during functionalization of the isoxazole ring?

Regioselectivity is governed by electronic and steric factors:

- Electron-withdrawing bromine at C-3 directs electrophilic attacks to C-5, while the bromomethyl group at C-5 favors nucleophilic substitution .

- Steric hindrance from the bromomethyl group can limit reactivity at adjacent positions, as shown in DFT studies .

Advanced Research Questions

Q. What mechanistic insights explain the radical bromination pathway for introducing the bromomethyl group?

The reaction proceeds via a radical chain mechanism:

- Initiation : AIBN generates radicals under heat or light, abstracting a hydrogen atom from NBS to form a bromine radical .

- Propagation : Bromine radical abstracts a hydrogen from the methyl group, forming a methyl radical, which reacts with NBS to yield the bromomethyl product . Computational studies (e.g., DFT) can model transition states and activation energies to refine reaction kinetics .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of derivatives?

- DFT Calculations : Optimize geometries, calculate frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Screen derivatives against targets like COX-2 or HDACs by simulating binding affinities and pose stability .

- MD Simulations : Assess conformational dynamics in solvent or protein environments over nanosecond timescales .

Q. How do researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Discrepancies may arise from:

- Reagent purity : Impurities in NBS or AIBN can alter radical initiation efficiency .

- Spectroscopic artifacts : Solvent-induced shifts in NMR or baseline noise in MS require cross-validation with alternative techniques (e.g., IR, X-ray) . Reproducibility protocols, including strict inert-atmosphere controls and standardized spectral referencing, mitigate these issues .

Q. What strategies are employed to enhance the compound’s utility in multicomponent reactions (MCRs)?

- Dipole-accelerated MCRs : Leverage the isoxazole’s electron-deficient ring in Huisgen cycloadditions or Ugi reactions .

- Catalytic systems : Use Cu(I) or Pd(0) catalysts to couple the bromomethyl group with aryl boronic acids (Suzuki-Miyaura) or alkynes (Sonogashira) .

- Solid-phase synthesis : Immobilize intermediates on resins for iterative functionalization .

Q. How does the compound’s reactivity compare to its chloro- or iodo-methyl analogs in cross-coupling reactions?

- Bromine vs. Chlorine : Bromine’s lower bond dissociation energy (Br-C: ~68 kcal/mol vs. Cl-C: ~81 kcal/mol) enhances oxidative addition in Pd-catalyzed couplings .

- Iodo Derivatives : Higher reactivity but poorer stability; bromine offers a balance between activity and shelf life .

Comparative kinetic studies using GC-MS or in situ NMR monitor reaction progress and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。